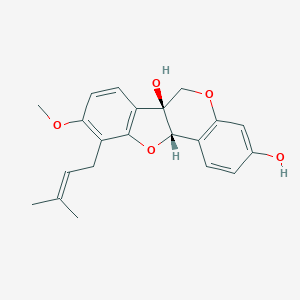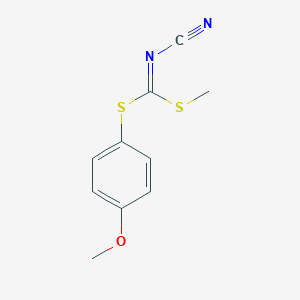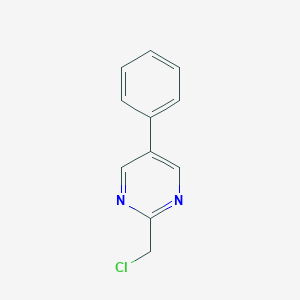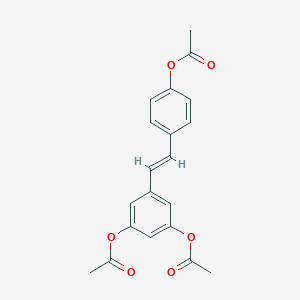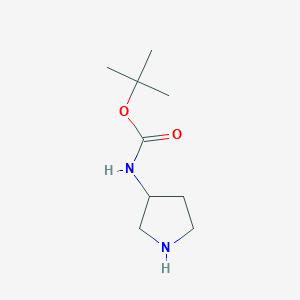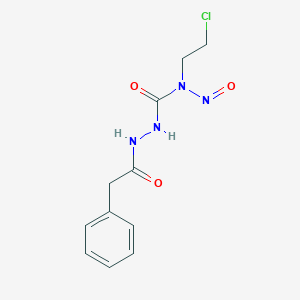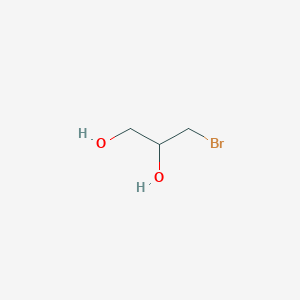
Acide cyclopropylboronique
Vue d'ensemble
Description
Cyclopropylboronic Acid is an organoboronic acid commonly used in highly efficient Suzuki coupling reactions . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The primary method for the synthesis of cyclopropylboronic acids involves cyclopropanation of vinyl boronic acids derived from hydroboration of alkynes . A novel process for synthesizing cyclopropylboronic acid involves the synthesis of cyclopropyl-lithium and the synthesis of the cyclopropyl-boronic acid .Molecular Structure Analysis
The molecular formula of Cyclopropylboronic acid is C3H7BO2 . Its molecular weight is 85.90 g/mol . The InChIKey of Cyclopropylboronic acid is WLVKDFJTYKELLQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyclopropylboronic Acid undergoes efficient Suzuki-type coupling reactions with a range of aryl and heteroarylbromides . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings .Physical And Chemical Properties Analysis
Cyclopropylboronic acid has a molecular weight of 85.90 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 1 . The topological polar surface area is 40.5 Ų . The heavy atom count is 6 .Applications De Recherche Scientifique
Cyclopropylation de noyaux hétérocycliques
L'acide cyclopropylboronique est utilisé dans la cyclopropylation de noyaux hétérocycliques . Cela implique l'incorporation d'un cycle cyclopropane dans divers noyaux hétérocycliques à l'aide de composés organoborés cyclopropyl-substitués .
Réactions de Suzuki–Miyaura
La réaction de Suzuki–Miyaura est un type de réaction de couplage croisé, largement utilisée en chimie organique pour la synthèse de liaisons carbone-carbone . L'this compound est utilisé dans cette réaction en raison de sa grande réactivité et de sa stéréosélectivité .
Réactions de Chan–Lam
Les réactions de Chan–Lam impliquent le couplage d'acides arylboroniques et d'amines ou d'alcools pour former des arylamines ou des aryléthers . L'this compound est utilisé dans ces réactions en raison de ses propriétés uniques .
Processus de couplage impliquant des organotrifluoroborates
L'this compound est utilisé dans les processus de couplage récents impliquant des organotrifluoroborates . Ces processus sont utilisés pour la synthèse de divers composés organiques .
Activation C–H de substrats hétérocycliques
L'this compound est utilisé dans l'activation C–H de substrats hétérocycliques . Ce processus implique l'activation d'une liaison carbone-hydrogène, qui est une étape cruciale dans de nombreuses réactions chimiques <svg class="icon
Mécanisme D'action
Target of Action
Cyclopropylboronic acid is a boronic acid derivative that is used as a reagent in various organic reactions . Its primary targets are typically organic compounds, including halides, acids, and alcohols . The compound interacts with these targets to form corresponding aromatic compounds, alcohols, and boronic acid esters .
Mode of Action
The interaction of cyclopropylboronic acid with its targets often involves catalysis by palladium . For instance, it can react with many halide alkanes, acid compounds, and alcohols to form corresponding aromatic compounds, alcohols, and boronic acid esters . These reactions are typically catalyzed by palladium .
Biochemical Pathways
Cyclopropylboronic acid is involved in several biochemical pathways. It is used in the Suzuki-Miyaura coupling reaction of arenes , a process that forms carbon-carbon bonds and is crucial in organic synthesis. It is also used in the palladium-catalyzed decarboxylative coupling , a reaction that involves the removal of a carboxyl group and the formation of a new bond.
Pharmacokinetics
It is known to be a solid compound with a molecular weight of 8590 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of cyclopropylboronic acid’s action is the formation of new compounds through various reactions. For example, it can be used in the preparation of diaryl ketones by arylation of arylboronic acids with aromatic aldehydes . It can also be used in the synthesis of aminothiazolylpyrrolidine-based tartrate diamides, which are inhibitors of TACE (tumor necrosis factor-alpha converting enzyme) and can be used to treat inflammatory disorders and cancer .
Action Environment
The action of cyclopropylboronic acid can be influenced by environmental factors. For instance, it is sensitive to moisture , which means that its stability and efficacy can be affected by the presence of water. It is typically stored at -20°C to maintain its stability .
Safety and Hazards
Cyclopropylboronic acid should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Cyclopropylboronic Acid is increasingly relevant to the pharmaceutical industry, as they can serve as sp3 -rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . The global Cyclopropylboronic Acid market is projected to reach US$ million in 2029, increasing from US$ million in 2022, with the CAGR of % during the period of 2023 to 2029 .
Analyse Biochimique
Biochemical Properties
Cyclopropylboronic acid can react with many halogenated alkanes, acid compounds, and alcohols to form corresponding aromatic hydrocarbons, alcohols, and boronic acid esters . These reactions are usually catalyzed by palladium . It is also used in the study of carbon-hydrogen bond alkylation in the presence of Pd (II), Ag (I), and benzoquinone .
Molecular Mechanism
Cyclopropylboronic acid is involved in several reactions at the molecular level. It plays a role in Cu-mediated N-cyclopropanation , and it is used in microwave-assisted copper (II)-catalyzed N-cyclopropylation . It is also involved in nickel- and copper-catalyzed Suzuki-Miyaura coupling reactions of arenes . Furthermore, it participates in palladium-catalyzed decarboxylative coupling and palladium-catalyzed ligand-directed oxidative functionalization of cyclopropanes .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 90-95 °C (lit.) and is stored at −20°C .
Propriétés
IUPAC Name |
cyclopropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVKDFJTYKELLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375402 | |
| Record name | Cyclopropylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
411235-57-9 | |
| Record name | Cyclopropylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=411235-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to cyclopropylboronic acid?
A1: Several methods exist for synthesizing cyclopropylboronic acid. Common approaches include:
- Grignard Reaction: Reacting cyclopropylmagnesium bromide with a boric acid ester, followed by hydrolysis and purification. This method offers high purity and yield but requires careful handling of Grignard reagents [].
- Reaction with Butyllithium: Reacting cyclopropyl bromide with butyllithium to generate cyclopropyllithium, followed by reaction with a boric acid ester and subsequent hydrolysis []. This method also provides high purity and yield, but requires ultralow temperatures to control reactivity.
- From Propargylic Silyl Ethers: Utilizing a three-step, one-pot procedure involving hydroboration, Lewis acid-mediated cyclization, and pinacol ester formation []. This method provides efficient access to cyclopropylboronic acid pinacol esters from readily available starting materials.
Q2: What is the significance of Suzuki-Miyaura cross-coupling reactions involving cyclopropylboronic acid?
A2: Suzuki-Miyaura cross-coupling reactions are widely employed to form carbon-carbon bonds. Cyclopropylboronic acid participates readily in these reactions, enabling the synthesis of diverse cyclopropyl-substituted compounds, including:
- Arylcyclopropanes: Coupling with aryl bromides, iodides, triflates, and even chlorides using palladium catalysts [, , , , , , ].
- Alkenylcyclopropanes: Coupling with alkenyl triflates and bromoacrylates under palladium catalysis [, , ].
- Heteroarylcyclopropanes: Coupling with heteroaryl triflates and bromides in the presence of palladium catalysts [, , ].
- Cyclopropyl ketones: Coupling with acyl chlorides using palladium catalysts and specific base combinations [].
Q3: Can cyclopropylboronic acid be used in other types of coupling reactions?
A3: Yes, besides Suzuki-Miyaura couplings, cyclopropylboronic acid has been successfully employed in:
- Copper-Mediated N-Cyclopropylations: Reacting with azoles, amides, sulfonamides, and anilines in the presence of copper catalysts to yield N-cyclopropyl derivatives [, , , ].
- Copper-Promoted S-Cyclopropylations: Coupling with thiophenols using copper catalysts to afford aryl cyclopropyl sulfides [].
Q4: Does the stereochemistry of cyclopropylboronic acid influence its reactivity?
A4: Yes, research indicates that the stereochemistry of substituted cyclopropylboronic acids is generally retained during palladium-catalyzed cross-coupling reactions, leading to stereodefined cyclopropane-containing products [, , , , , , , , ].
Q5: What are the potential applications of cyclopropylboronic acid derivatives?
A5: The unique properties of the cyclopropyl group, such as its ring strain and ability to mimic other functional groups, make cyclopropylboronic acid a valuable tool for synthesizing compounds with potential applications in:
- Medicinal Chemistry: Cyclopropyl-containing compounds are prevalent in pharmaceuticals and agrochemicals. Cyclopropylboronic acid provides a route to diverse structures for drug discovery [, , ].
- Materials Science: The rigid and strained nature of the cyclopropyl group can influence the properties of materials. Cyclopropylboronic acid derivatives may be useful for developing new materials [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide](/img/structure/B131845.png)
![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)
